

A Comparative Guide to the Detection and Quantification of Carboxy Finasteride in Urine

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Compound of Interest

Compound Name: Carboxy finasteride

Cat. No.: B195190

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For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug metabolites are critical for pharmacokinetic, bioequivalence, and anti-doping studies. This guide provides a comparative analysis of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of **carboxy finasteride**, the major urinary metabolite of finasteride, in human urine.

Quantitative Data Summary

The following table summarizes the performance characteristics of two distinct analytical methods for the analysis of **carboxy finasteride** in urine.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
|---|--------------------------|-------------------------------|------------------|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liquid-Liquid Extraction | < 2 ng/mL | 10.0 ng/mL | 10.0–500.0 ng/mL |
| Dispersive Liquid-Liquid Microextraction with Field-Enhanced Sample Stacking and Sweeping-Micellar Electrokinetic Chromatography (DLLME-FESS-Sweeping-MEKC) | 20 ng/mL | Not Reported | Not Reported |

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liquid-Liquid Extraction

This method is a highly sensitive and specific technique widely used in bioanalytical laboratories.

Sample Preparation:[\[1\]](#)

- Pipette 3 mL of a urine sample into a centrifuge tube.
- Add approximately 500 mg of potassium dihydrogen phosphate.
- Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate and shaking for 15 minutes.
- Centrifuge the sample at 2500 rpm for 5 minutes.

- Transfer the organic phase to a new tube containing 5% lead acetate and vortex for 5 seconds.
- Centrifuge again at 2500 rpm for 1 minute.
- Transfer the resulting organic phase to a clean tube and evaporate it to dryness under a nitrogen stream at 60°C.
- Reconstitute the residue in 500 µL of the initial mobile phase.
- Inject a 10-20 µL aliquot into the LC-MS/MS system for analysis.

Instrumentation and Conditions:[\[1\]](#)

- Chromatography: Liquid Chromatography (LC) system.
- Mass Spectrometry: Triple quadrupole mass spectrometer.
- Ionization: Positive electrospray ionization (ESI+).
- Screening Method: Selected Ion Monitoring (SIM) mode monitoring m/z 403 for **carboxy finasteride**.
- Confirmation Method: Product ion scan mode monitoring the precursor ion m/z 403.

Method Validation:[\[1\]](#)

- Linearity: Established in the range of 10.0–500.0 ng/mL.
- Precision: Intra-run and inter-run precision was less than 5.3%.
- Accuracy: Determined from quality control samples to be within ±6.6%.
- Limit of Detection (LOD): Below 2 ng/mL for the screening method.[\[1\]](#)
- Lower Limit of Quantification (LLOQ): 10.0 ng/mL.[\[1\]](#)

Dispersive Liquid-Liquid Microextraction (DLLME) with Field-Enhanced Sample Stacking and Sweeping (FESS) and Micellar Electrokinetic Chromatography (MEKC)

This method combines an efficient sample preconcentration technique with capillary electrophoresis for analysis.

Sample Preparation (DLLME):[\[2\]](#)

- A mixture of a disperser solvent (acetonitrile) and an extraction solvent (chloroform) is rapidly injected into the aqueous urine sample.
- This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, allowing for rapid extraction of the analyte.
- The mixture is centrifuged to separate the extraction solvent from the aqueous phase.
- The sedimented phase containing the concentrated analyte is collected for analysis.

On-line Preconcentration and Analysis (FESS-Sweeping-MEKC):[\[2\]](#)

- A high conductivity buffer is introduced into the capillary.
- A large volume of the sample plug (reconstituted from the DLLME step) is injected into the capillary.
- Upon applying a voltage, sodium dodecyl sulfate (SDS) micelles sweep the analytes from the low conductivity sample solution into the high conductivity buffer.
- The analytes are concentrated at the boundary due to the field-enhanced sample stacking effect.
- The separated analytes are then detected.

Method Validation:[\[2\]](#)

- Limit of Detection (LOD): 20 ng/mL.[\[2\]](#)

- Sensitivity Enrichment: The method demonstrated a 362-fold and 480-fold sensitivity enrichment for finasteride and its metabolite, respectively, compared to conventional MEKC methods.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **carboxy finasteride** in urine using the LC-MS/MS method.



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